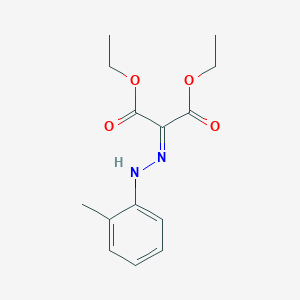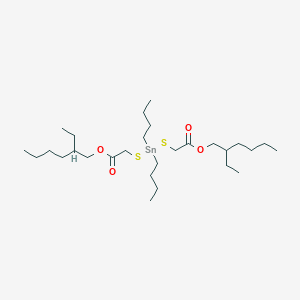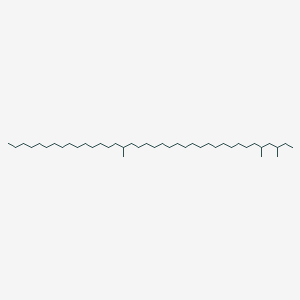
Dietilditiocarbamato de zinc
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: El dietilditiocarbamato de zinc se utiliza como catalizador en reacciones de polimerización, particularmente en la síntesis de poliuretanos. Ha demostrado un rendimiento catalítico excepcional en comparación con otros compuestos organocíncicos .
Biología: El compuesto se utiliza en estudios biológicos como agente quelante para cobre y zinc. Ayuda en el estudio de metaloproteinasas y su papel en diversos procesos biológicos .
Medicina: El this compound se utiliza en pruebas de parche epicutáneo alergénicas para diagnosticar dermatitis de contacto alérgica. También se está explorando por su potencial en el tratamiento del cáncer debido a su capacidad para inhibir metaloproteinasas .
Industria: En la industria del caucho, el this compound se utiliza como acelerador en el proceso de vulcanización. Ayuda a acelerar la reticulación de las moléculas de caucho, lo que lleva a mejorar las propiedades mecánicas del producto final .
Mecanismo De Acción
El dietilditiocarbamato de zinc ejerce sus efectos principalmente a través de la quelación de iones metálicos como el cobre y el zinc. Al unirse a estos iones metálicos, inhibe la actividad de las metaloproteinasas, que son enzimas involucradas en la degradación de la matriz extracelular. Esta inhibición evita la descomposición de la matriz extracelular, que es un paso crucial en procesos como la metástasis del cáncer y la angiogénesis .
Compuestos Similares:
- This compound
- Dimetilditiocarbamato de Zinc
- Etilenobisditiocarbamato de Zinc
Comparación: El this compound es único en su capacidad para quelar de manera efectiva tanto iones cobre como zinc. En comparación con otros compuestos similares, ha demostrado un rendimiento catalítico superior en reacciones de polimerización y menor citotoxicidad en aplicaciones biomédicas. Su capacidad de quelación dual lo convierte en un compuesto versátil en diversas aplicaciones científicas e industriales .
Análisis Bioquímico
Biochemical Properties
Zinc diethyldithiocarbamate has shown exceptional catalytic performance in the synthesis of high molecular weight polyurethanes . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Cellular Effects
Zinc diethyldithiocarbamate has been found to have significant effects on various types of cells. For instance, it has been shown to exert lower cytotoxicities than other catalysts, such as dibutyltin dilaurate (DBTL), in cell viability studies . This suggests that it may have a less adverse impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of zinc diethyldithiocarbamate involves its role as a catalyst in the synthesis of polyurethanes . It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc diethyldithiocarbamate have been observed to change over time . It has been shown to form thermo-responsive hydrogels with remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water .
Dosage Effects in Animal Models
While specific studies on the dosage effects of zinc diethyldithiocarbamate in animal models are limited, it has been shown to have a strong anti-cancer activity in vitro . Its application was limited by its low aqueous solubility and rapid metabolism .
Metabolic Pathways
Zinc diethyldithiocarbamate is involved in the metabolic pathway of the synthesis of polyurethanes . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can accumulate in the brain, leading to impairment in neural behavior and in the homeostasis of reactive zinc .
Subcellular Localization
It is known that zinc transporters, which are integral to the protective function of zinc, are actively regulated in vascular endothelial and smooth muscle cells to achieve zinc homeostasis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El dietilditiocarbamato de zinc se sintetiza típicamente haciendo reaccionar dietilditiocarbamato con sales de zinc. La reacción implica la formación de un complejo entre el anión dietilditiocarbamato y el catión zinc. La reacción general se puede representar como: [ \text{2 (C}2\text{H}_5\text{)NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)NCS}_2\text{Zn} + \text{Na}_2\text{SO}_4 ]
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica la reacción a gran escala de dietilditiocarbamato con sulfato de zinc en condiciones controladas. La reacción se lleva a cabo típicamente en solución acuosa, y el producto se aísla mediante filtración y secado {_svg_2}.
Tipos de Reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de disulfuros.
Reducción: Se puede reducir a sus derivados tiol correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución donde el ligando dietilditiocarbamato se reemplaza por otros ligandos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, yodo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros, fosfinas.
Productos Principales:
Oxidación: Disulfuros.
Reducción: Derivados de tiol.
Sustitución: Ditiocarbamatos sustituidos diversos.
Comparación Con Compuestos Similares
- Zinc Diethyldithiocarbamate
- Zinc Dimethyldithiocarbamate
- Zinc Ethylenebisdithiocarbamate
Comparison: Ditiocarb Zinc is unique in its ability to chelate both copper and zinc ions effectively. Compared to other similar compounds, it has shown superior catalytic performance in polymerization reactions and lower cytotoxicity in biomedical applications. Its dual chelation capability makes it a versatile compound in various scientific and industrial applications .
Propiedades
Key on ui mechanism of action |
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ |
|---|---|
Número CAS |
14324-55-1 |
Fórmula molecular |
C10H20N2S4Zn |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
zinc;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
RKQOSDAEEGPRER-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
Color/Form |
White powder |
Densidad |
1.47 at 20 °C/20 °C |
melting_point |
172-176 °C |
Key on ui other cas no. |
14324-55-1 |
Descripción física |
Dry Powder, Liquid; Dry Powder White solid; [Hawley] |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
Sol in carbon disulfide, benzene, chloroform; insol in water |
Sinónimos |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

